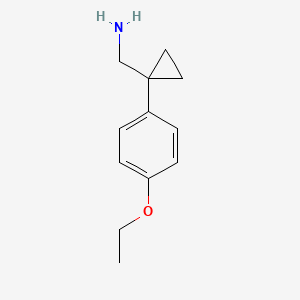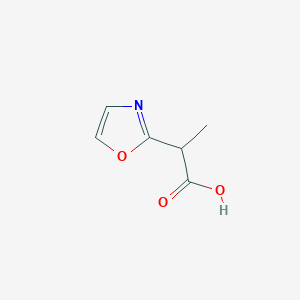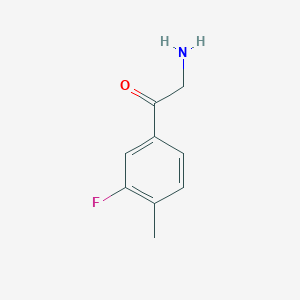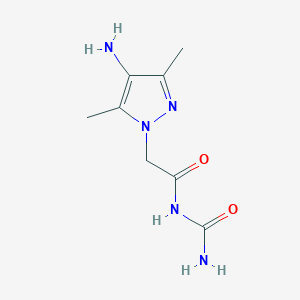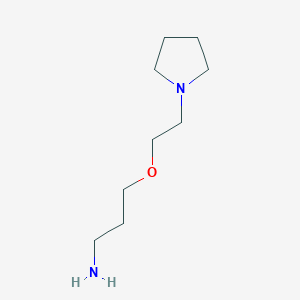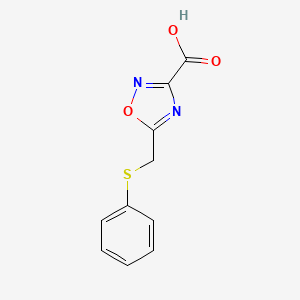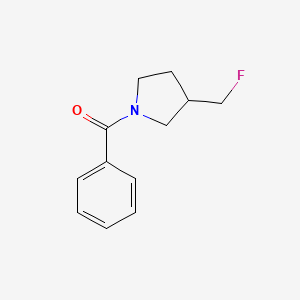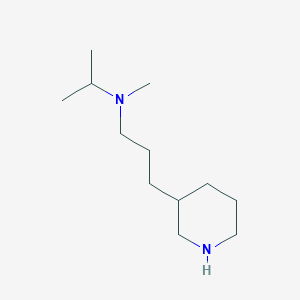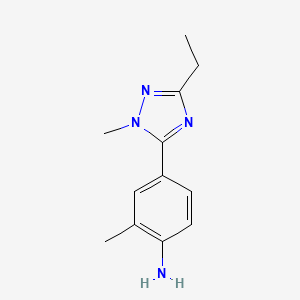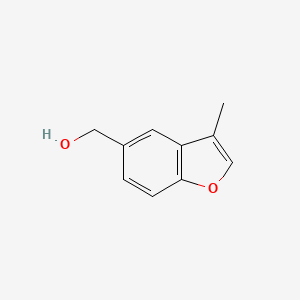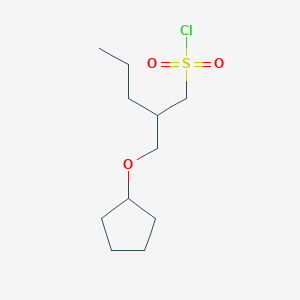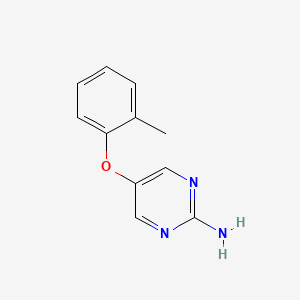
5-(2-Methylphenoxy)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylphenoxy)pyrimidin-2-amine is a chemical compound characterized by its molecular structure, which includes a pyrimidin-2-amine core substituted with a 2-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylphenoxy)pyrimidin-2-amine typically involves the reaction of 2-methylphenol with pyrimidin-2-amine under specific conditions. One common method is the nucleophilic substitution reaction, where 2-methylphenol is first converted to its corresponding halide, followed by the reaction with pyrimidin-2-amine in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Methylphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin-2-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
5-(2-Methylphenoxy)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to understand protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound can be used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(2-Methylphenoxy)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
2-Methylphenoxyacetic acid: A related compound with a similar structure but different functional groups.
Pyrimidin-2-amine derivatives: Other derivatives of pyrimidin-2-amine with different substituents.
Uniqueness: 5-(2-Methylphenoxy)pyrimidin-2-amine is unique due to its specific combination of the pyrimidin-2-amine core and the 2-methylphenoxy group, which imparts distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-(2-methylphenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)15-9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) |
Clave InChI |
IDVUHOJGXTYZAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=CN=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


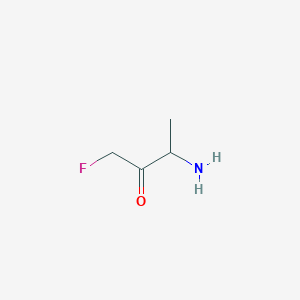
![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
